[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine
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Overview
Description
“[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine” is a chemical compound with the CAS Number: 883541-34-2 . Its molecular weight is 211.35 . The IUPAC name for this compound is (1- ( (1H-1lambda3-thiophen-2-yl)methyl)piperidin-4-yl)methanamine .
Molecular Structure Analysis
The InChI code for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine is 1S/C11H19N2S/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11/h1-2,7,10,14H,3-6,8-9,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine is a compound that should be stored at a temperature of 28 C . The physical form of this compound is liquid .Scientific Research Applications
- CAS Number : 883541-34-2
- Molecular Weight : 210.34
- IUPAC Name : [1-(2-thienylmethyl)-4-piperidinyl]methanamine
- InChI Code : 1S/C11H18N2S/c12-8-10-3-5-13 (6-4-10)9-11-2-1-7-14-11/h1-2,7,10H,3-6,8-9,12H2
- Storage Temperature : Room Temperature
- Physical Form : Liquid
Safety And Hazards
The safety information for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine indicates that it has the following hazard statements: H302, H312, H314, H332 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P405, P501 . These codes represent specific hazards and precautions associated with the compound.
properties
IUPAC Name |
[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11/h1-2,7,10H,3-6,8-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGFXYFQDXOLOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629570 |
Source
|
Record name | 1-{1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine | |
CAS RN |
883541-34-2 |
Source
|
Record name | 1-{1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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